molecular formula C17H14N2O3S2 B300724 2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Cat. No. B300724
M. Wt: 358.4 g/mol
InChI Key: WMNKJACLJHJEBD-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been found to exhibit various physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. This compound has also been found to interact with certain receptors in the body, leading to its physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to possess anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, it has been found to possess antimicrobial properties, which may help to fight against certain bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in lab experiments include its unique chemical structure and its potential applications in various fields of research. However, the limitations of using this compound include its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide. One potential direction is to further investigate its antitumor properties and its potential use in cancer therapy. Another direction is to explore its potential applications in the treatment of various inflammatory and infectious diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves the condensation of 2-methylphenylacetic acid with thiosemicarbazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2-bromoethyl phenyl sulfide to obtain the final compound.

Scientific Research Applications

The potential applications of 2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in scientific research are vast. This compound has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. It has also been shown to possess antitumor properties, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H14N2O3S2/c1-11-5-2-3-7-13(11)18-15(20)10-19-16(21)14(24-17(19)22)9-12-6-4-8-23-12/h2-9H,10H2,1H3,(H,18,20)/b14-9+

InChI Key

WMNKJACLJHJEBD-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=O

SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O

Origin of Product

United States

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